(4-Bromo-3-methyl-benzyl)-methyl-amine
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Overview
Description
(4-Bromo-3-methyl-benzyl)-methyl-amine is an organic compound characterized by the presence of a bromine atom, a methyl group, and a benzyl-methyl amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methyl-benzyl)-methyl-amine typically involves the following steps:
Preparation of (4-Bromo-3-methylphenyl)methanol: This intermediate can be synthesized by reducing methyl 4-bromo-3-methylbenzoate with lithium aluminum hydride in tetrahydrofuran at low temperatures.
Conversion to (4-Bromo-3-methylbenzyl) chloride: The (4-Bromo-3-methylphenyl)methanol is then converted to (4-Bromo-3-methylbenzyl) chloride using triphenylphosphine and carbon tetrabromide in dichloromethane.
Formation of this compound: Finally, the (4-Bromo-3-methylbenzyl) chloride is reacted with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methyl-benzyl)-methyl-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other functional groups.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as (4-methyl-3-methyl-benzyl)-methyl-amine if a methyl group is introduced.
Oxidation: Products include (4-Bromo-3-methyl-benzyl)-carboxylic acid.
Reduction: Products include secondary or tertiary amines depending on the reducing agent and conditions.
Scientific Research Applications
(4-Bromo-3-methyl-benzyl)-methyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methyl-benzyl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amine group play crucial roles in binding to these targets, influencing biological pathways and eliciting specific effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-3-methylphenyl)methanol: An intermediate in the synthesis of (4-Bromo-3-methyl-benzyl)-methyl-amine.
(4-Bromo-3-methylbenzyl) chloride: Another intermediate in the synthesis process.
(4-Methyl-3-methyl-benzyl)-methyl-amine: A compound with a similar structure but without the bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7-5-8(6-11-2)3-4-9(7)10/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPWYIIREAOWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149104-95-0 |
Source
|
Record name | [(4-bromo-3-methylphenyl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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